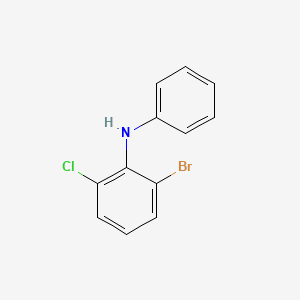

2-bromo-6-chloro-N-phenylaniline

説明

BenchChem offers high-quality 2-bromo-6-chloro-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-6-chloro-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-chloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCSJFULARWPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 2-bromo-6-chloro-N-phenylaniline: Synthesis, Properties, and Pharmacological Context

Introduction

2-bromo-6-chloro-N-phenylaniline is a halogenated aromatic amine belonging to the diarylamine class of compounds. Its molecular architecture, featuring a phenyl group and a 2-bromo-6-chlorophenyl group linked by a secondary amine, makes it a subject of interest in medicinal and synthetic chemistry. The diarylamine core is a well-established "privileged structure" in drug discovery, known for its ability to interact with a multitude of biological targets.[1] The specific halogenation pattern of this molecule not only influences its physicochemical properties, such as lipophilicity and metabolic stability, but also dictates its reactivity and potential as a precursor for more complex molecular entities.[1]

This guide provides a comprehensive technical overview of 2-bromo-6-chloro-N-phenylaniline, designed for researchers, scientists, and drug development professionals. We will delve into its formal nomenclature, physicochemical properties, modern synthetic methodologies, and most notably, its pharmacological significance as a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and its intrinsic activity as a cyclooxygenase (COX) inhibitor.[]

Nomenclature and Chemical Identifiers

Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 2-bromo-6-chloro-N-phenylaniline.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromo-6-chloro-N-phenylaniline | [3] |

| Systematic Name | 2-Bromo-6-chloro-N-phenylbenzenamine | [3][4] |

| Common Synonyms | 2-Bromo-6-chlorodiphenylamine, Diclofenac Impurity 08 | [][3] |

| CAS Number | 123790-84-1 | [][3][4][5][6] |

| Molecular Formula | C₁₂H₉BrClN | [][3][5] |

| InChI Key | JFCSJFULARWPIQ-UHFFFAOYSA-N | [][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Br)Cl | [][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 282.56 g/mol | [][3][5] |

| Boiling Point | 326.5 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.538 ± 0.06 g/cm³ | [] |

| Calculated LogP (XLogP3) | 4.8 | [3] |

| Appearance | Solid (form may vary) | [7] |

Synthesis Methodologies

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. The preparation of 2-bromo-6-chloro-N-phenylaniline is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which have largely superseded older methods like the Ullmann condensation due to milder conditions and broader substrate scope.[8] The Buchwald-Hartwig amination stands out as the premier choice for this transformation.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for the synthesis of 2-bromo-6-chloro-N-phenylaniline from 2-bromo-6-chloroaniline and a suitable phenyl source. The causality behind the reagent selection is critical for success:

-

Palladium Pre-catalyst: A palladium source (e.g., Pd₂(dba)₃) is used to generate the active Pd(0) catalyst in situ.

-

Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos) is essential. It stabilizes the palladium center and facilitates the rate-limiting reductive elimination step, which forms the final C-N bond.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the aniline, making it a more active nucleophile for the coupling reaction.

Experimental Protocol:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-chloroaniline (1.0 eq), phenylboronic acid (1.2 eq), and sodium tert-butoxide (2.5 eq).

-

Catalyst Loading: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature may require empirical determination.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-6-chloro-N-phenylaniline.

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 3. 2-bromo-6-chloro-N-phenylaniline | C12H9BrClN | CID 14369715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-chloro-N-phenylbenzenamine | 123790-84-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-bromo-6-chloro-N-phenylaniline | 123790-84-1 [chemicalbook.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2-bromo-6-chloro-N-phenylaniline

An In-Depth Technical Guide to the Physicochemical Properties of 2-bromo-6-chloro-N-phenylaniline

Document ID: TPG-BCNPA-28256 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-bromo-6-chloro-N-phenylaniline (CAS No. 123790-84-1). As a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, understanding its behavior is critical for drug development professionals, quality control scientists, and researchers in medicinal chemistry.[] This document synthesizes available data with field-proven experimental methodologies for determining key parameters such as lipophilicity (LogP/LogD), solubility, and ionization constant (pKa). The guide is structured to provide not only data but also the causal reasoning behind experimental design, ensuring a robust and applicable understanding for professionals in the field.

Chemical Identity and Molecular Structure

2-bromo-6-chloro-N-phenylaniline is a diarylamine, a structural motif common in medicinal chemistry.[2] Its identity is defined by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-6-chloro-N-phenylaniline | [3] |

| CAS Number | 123790-84-1 | [][3][4] |

| Molecular Formula | C₁₂H₉BrClN | [][3][4] |

| Molecular Weight | 282.56 g/mol | [][3] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Br)Cl | [][3] |

| InChI | InChI=1S/C12H9BrClN/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | [][3] |

| InChIKey | JFCSJFULARWPIQ-UHFFFAOYSA-N | [][3] |

The molecule's structure, characterized by two aromatic rings linked by a secondary amine, with bromine and chlorine substituents on one ring, dictates its physicochemical properties. The presence of halogens significantly influences its lipophilicity and electronic character.

Caption: 2D representation of 2-bromo-6-chloro-N-phenylaniline.

Core Physicochemical Data

A summary of the known physical and computed properties provides a foundational understanding of the compound. Experimental determination is crucial for properties where only predicted values are available.

| Property | Value | Type | Source |

| Boiling Point | 326.5 ± 32.0 °C (at 760 mmHg) | Experimental | [] |

| Density | 1.538 ± 0.06 g/cm³ | Experimental | [] |

| LogP (XLogP3) | 4.8 | Computed | [3] |

| Melting Point | Data not available | - | |

| Aqueous Solubility | Data not available | - | |

| pKa | Data not available | - |

Lipophilicity Profile: LogP and LogD

3.1. Theoretical Framework Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile (ADME). It is most commonly expressed as the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[5] LogP is defined as the base-10 logarithm of the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase.[6] The computed XLogP3 value of 4.8 for 2-bromo-6-chloro-N-phenylaniline suggests it is highly lipophilic and likely exhibits poor aqueous solubility.[3] This value approaches the upper limit suggested by Lipinski's "rule of five," reinforcing the need for precise experimental measurement.[5]

3.2. Authoritative Experimental Protocol: Shake-Flask Method for LogD (pH 7.4) The "shake-flask" method is the gold standard for LogP and LogD determination due to its direct measurement approach.[7][8] The following protocol is designed for determining LogD at a physiologically relevant pH of 7.4.

Caption: Workflow for experimental LogD determination via the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for at least 24 hours. Allow the layers to separate completely. This pre-saturation step is critical to prevent volume changes during the experiment.[5]

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 2-bromo-6-chloro-N-phenylaniline in a suitable solvent like DMSO.

-

Partitioning: In a vial, combine the pre-saturated n-octanol and PBS phases. Add a small aliquot of the stock solution. The final concentration should be within the linear range of the analytical method.[5]

-

Equilibration: Seal the vial and mix on a rotator at a controlled temperature for a sufficient time (e.g., 1 hour) to allow the compound to reach partitioning equilibrium.[5] Avoid vigorous shaking which can lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the analyte in both the n-octanol and PBS layers using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Solubility Profile

4.1. Theoretical Framework The principle of "like dissolves like" governs solubility.[9] Given its highly lipophilic and largely non-polar structure, 2-bromo-6-chloro-N-phenylaniline is expected to be poorly soluble in polar solvents like water but readily soluble in non-polar organic solvents. Solubility is a fundamental property that impacts everything from formulation to bioavailability.

4.2. Authoritative Experimental Protocol: Qualitative Solubility Assessment A qualitative assessment across a range of solvents provides a practical and informative solubility profile, indicating the presence of ionizable functional groups.[10][11]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-bromo-6-chloro-N-phenylaniline | C12H9BrClN | CID 14369715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. enamine.net [enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Whitepaper: Physicochemical Profiling and Analytical Quantification of 2-bromo-6-chloro-N-phenylaniline

Executive Summary

In the landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth analysis of 2-bromo-6-chloro-N-phenylaniline (CAS: 123790-84-1), a critical process-related impurity and degradation product associated with the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac[]. Unlike inert synthetic byproducts, this specific impurity exhibits active pharmacological interference, necessitating stringent analytical oversight and validated quantification protocols.

Chemical Identity & Physicochemical Profiling

2-bromo-6-chloro-N-phenylaniline, frequently designated in pharmacopeial literature as Diclofenac Impurity 30 or Impurity 34[2], is a halogenated diphenylamine derivative. The presence of both bromine and chlorine substituents on the aniline ring significantly alters its electron density, lipophilicity, and steric bulk compared to the parent API.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 2-bromo-6-chloro-N-phenylaniline |

| CAS Number | 123790-84-1[] |

| Molecular Formula | C12H9BrClN[4] |

| Molecular Weight | 282.56 g/mol [4] |

| Monoisotopic Mass | 280.96069 Da[4] |

| SMILES String | C1=CC=C(C=C1)NC2=C(C=CC=C2Br)Cl[4] |

| Predicted Boiling Point | 326.5 ± 32.0 °C at 760mmHg[] |

| Predicted Density | 1.538 ± 0.06 g/cm³[] |

| Predicted XLogP | 4.8[4] |

Mechanistic Pharmacology: COX Inhibition & Toxicity Implications

From a drug development perspective, process impurities are typically evaluated for genotoxicity or general toxicity. However, 2-bromo-6-chloro-N-phenylaniline presents a unique challenge: it is a pharmacologically active entity. In vitro assays demonstrate that it acts as a non-selective cyclooxygenase (COX) inhibitor[].

Causality in Impurity Profiling: The impurity demonstrates half-maximal inhibitory concentrations (IC50) of 60 nM for ovine COX-1 and 220 nM for ovine COX-2[]. Because its mechanism of action mirrors that of the parent drug (Diclofenac), its presence in the final API batch can subtly skew the intended pharmacological profile. Unregulated levels of this impurity could potentially exacerbate COX-1 mediated gastrointestinal side effects, such as mucosal damage or discomfort[]. Consequently, establishing a highly sensitive analytical method is not merely a regulatory checkbox, but a clinical imperative to ensure the API's safety profile remains uncompromised.

Synthesis & Degradation Pathway

The formation of 2-bromo-6-chloro-N-phenylaniline typically occurs via halogen exchange or trace bromide contamination during the Ullmann condensation process used to synthesize Diclofenac[]. The diagram below illustrates the logical relationship between the reaction components, environmental stress, and the emergence of this specific impurity.

Formation pathway of 2-bromo-6-chloro-N-phenylaniline during Diclofenac synthesis.

Analytical Detection & Quantification Protocol (HPLC-MS/MS)

To reliably quantify 2-bromo-6-chloro-N-phenylaniline down to trace levels (parts-per-million), a high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) approach is required. The following protocol is designed as a self-validating system, ensuring data integrity through built-in system suitability criteria.

Rationale & Causality: Given the compound’s high lipophilicity (XLogP = 4.8)[4], a reversed-phase C18 column is selected to ensure adequate retention and prevent co-elution with highly polar matrix components. Formic acid is utilized in the aqueous mobile phase to facilitate the protonation of the secondary amine, generating a strong [M+H]+ precursor ion at m/z 281.96[6] for MS/MS fragmentation.

Step-by-Step Methodology:

-

Step 1: Sample Preparation

-

Accurately weigh 50 mg of the Diclofenac API sample.

-

Dissolve in 50 mL of Methanol/Water (80:20, v/v). Causality: This specific ratio ensures complete solubilization of both the hydrophilic API salts and the highly lipophilic impurity.

-

Vortex for 2 minutes and sonicate for 5 minutes to ensure homogeneity.

-

Filter the solution through a 0.22 µm PTFE syringe filter to prevent particulate introduction into the LC system.

-

-

Step 2: Chromatographic Separation

-

Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Step 3: Mass Spectrometry (ESI+)

-

Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

-

Target Precursor Ion: m/z 281.96 ([M+H]+)[6].

-

Transitions (MRM): Monitor specific product ions (e.g., loss of halogen radicals) optimized via direct infusion of a reference standard.

-

-

Step 4: System Suitability & Self-Validation

-

Trustworthiness Check: Before analyzing unknown batches, inject a known standard of 2-bromo-6-chloro-N-phenylaniline (e.g., 10 ng/mL) six consecutive times.

-

Acceptance Criteria: The system is validated for the run only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the Signal-to-Noise (S/N) ratio for the Limit of Detection (LOD) injection is ≥ 10:1. If these parameters fail, the system must be recalibrated before proceeding.

-

Conclusion

The rigorous control of 2-bromo-6-chloro-N-phenylaniline is a critical component of Diclofenac manufacturing. Because this impurity acts as an active COX inhibitor[], its unmonitored presence can compromise the safety and pharmacological predictability of the final drug product. By implementing the self-validating HPLC-MS/MS protocol outlined above, analytical scientists can ensure robust, reproducible quantification, safeguarding pharmaceutical integrity.

References

- Title: CAS 123790-84-1 (2-bromo-6-chloro-N-phenylaniline)

- Title: 2-bromo-6-chloro-n-phenylaniline (C12H9BrClN)

- Source: nih.

- Source: bocsci.

- Source: bocsci.

- Source: chemicalbook.

Sources

An In-depth Technical Guide to 2-bromo-6-chloro-N-phenylaniline (CAS No. 123790-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-6-chloro-N-phenylaniline, a halogenated aromatic amine of significant interest in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on its role as a process-related impurity in the manufacturing of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide aims to equip researchers, quality control analysts, and process chemists with the critical information necessary for the synthesis, identification, and control of this compound.

Introduction: A Molecule of Pharmaceutical Significance

2-bromo-6-chloro-N-phenylaniline (CAS No. 123790-84-1) is a diarylamine that has garnered attention primarily due to its identification as a process-related impurity in the synthesis of Diclofenac.[][2] The stringent regulations governing the purity of active pharmaceutical ingredients (APIs) necessitate a thorough understanding of the formation, characterization, and control of such impurities. Beyond its role as an impurity, its structural motif, a substituted diphenylamine, is a common scaffold in medicinal chemistry, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a detailed exploration of its chemical landscape to support research and development in these areas.

Physicochemical and Structural Data

A precise understanding of the physicochemical properties of 2-bromo-6-chloro-N-phenylaniline is fundamental for its synthesis, purification, and analytical identification.

| Property | Value | Source |

| CAS Number | 123790-84-1 | [3][4] |

| Molecular Formula | C₁₂H₉BrClN | [][3] |

| Molecular Weight | 282.56 g/mol | [][3] |

| IUPAC Name | 2-bromo-6-chloro-N-phenylaniline | |

| Synonyms | 2-Bromo-6-chlorodiphenylamine, 2-Bromo-6-chloro-N-phenylbenzenamine, Diclofenac Impurity 34 | |

| Boiling Point | 326.5 ± 32.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.538 ± 0.06 g/cm³ (Predicted) | [] |

| XLogP3 | 4.8 (Predicted) | |

| Appearance | Solid (form and color may vary depending on purity) | |

| Storage | Sealed in dry, 2-8°C | [3] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis Methodologies: Crafting the Molecule

The synthesis of 2-bromo-6-chloro-N-phenylaniline can be approached through established cross-coupling reactions for the formation of carbon-nitrogen bonds. The two most prominent and industrially relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5] The choice of method often depends on factors such as substrate availability, desired scale, and tolerance to reaction conditions.

Buchwald-Hartwig Amination: A Modern Approach

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds under relatively mild conditions.[5] This reaction would typically involve the coupling of 2-bromo-6-chloroaniline with an aryl halide, such as bromobenzene or iodobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Conceptual Reaction Scheme:

Sources

- 2. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-bromo-6-chloro-N-phenylaniline | 123790-84-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reactivity and Chemical Properties of 2-Bromo-6-chloro-N-phenylaniline: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized diarylamines serve as critical structural motifs. 2-Bromo-6-chloro-N-phenylaniline (CAS: 123790-84-1) is a remarkably sterically hindered, di-halogenated secondary amine[1]. Recognized both as a key synthetic intermediate and as a pharmacologically active Diclofenac impurity (Diclofenac Sodium Impurity 34)[2], this molecule presents unique synthetic challenges and opportunities. This whitepaper dissects its structural dynamics, maps its orthogonal reactivity profile, and provides self-validating experimental protocols for its functionalization, empowering drug development professionals to leverage this complex scaffold.

Chemical Identity & Structural Dynamics

The core structure of 2-bromo-6-chloro-N-phenylaniline consists of a diphenylamine backbone where one aryl ring is heavily substituted at the ortho positions by bromine and chlorine.

Conformational Rigidity and Atropisomerism

The immense steric bulk of the ortho-halogens (van der Waals radii: Br = 1.85 Å, Cl = 1.75 Å) physically prevents the two phenyl rings from adopting a coplanar geometry. This forced dihedral twist disrupts the extended π-conjugation of the nitrogen lone pair. In highly hindered diarylamines, such extreme steric penalty at the ortho positions can lead to conformationally pure scaffolds and stable atropisomers, governed by the linear free energy relationship (LFER) of the substituents' Charton steric parameters[3].

Pharmacological Relevance

Beyond its role as a synthetic building block, the compound exhibits intrinsic biological activity. It acts as a non-selective cyclooxygenase (COX) inhibitor, demonstrating IC50 values of 60 nM for ovine COX-1 and 220 nM for COX-2[]. The non-planar conformation is critical here, as it mimics the bioactive conformation required to bind the arachidonic acid channel of the COX enzymes.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 123790-84-1[1] | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C12H9BrClN[1] | Defines the isotopic signature critical for MS monitoring. |

| Molecular Weight | 282.56 g/mol [1] | Standardized mass for stoichiometric calculations. |

| Exact Mass | 280.96069 Da[2] | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |

| InChIKey | JFCSJFULARWPIQ-UHFFFAOYSA-N[2] | Ensures exact structural database matching. |

Reactivity Landscape & Orthogonal Functionalization

The true synthetic value of 2-bromo-6-chloro-N-phenylaniline lies in its orthogonal reactivity . The molecule possesses three distinct reactive vectors: the C-Br bond, the C-Cl bond, and the N-H amine.

Chemoselective Cross-Coupling (C-Br vs. C-Cl)

The bond dissociation energy (BDE) of a typical aryl C-Br bond is approximately 285 kJ/mol, whereas an aryl C-Cl bond is significantly stronger at ~331 kJ/mol. This ~46 kJ/mol thermodynamic differential allows for precise, regioselective oxidative addition by Palladium(0) catalysts at the C-Br site, leaving the C-Cl bond completely intact for downstream functionalization[5].

N-H Nucleophilicity and Steric Shielding

The nitrogen atom is electronically deactivated by the inductive electron-withdrawing effects of the adjacent halogens, which increases the acidity of the N-H proton. However, the sheer steric shielding provided by the ortho-Br and ortho-Cl groups severely impedes nucleophilic attack. Standard alkylation conditions will fail; functionalization requires aggressive deprotonation (e.g., using NaH or KOtBu) and highly reactive electrophiles.

Fig 1. Reactivity map of 2-bromo-6-chloro-N-phenylaniline showing orthogonal functionalization.

Table 2: Relative Reactivity Metrics

| Reactive Site | Approx. BDE (kJ/mol) | Primary Reaction Pathway | Kinetic Priority |

| C-Br (ortho) | ~285 | Pd-Catalyzed Suzuki/Buchwald | High (First-line functionalization) |

| C-Cl (ortho) | ~331 | Ni-Catalyzed or High-Temp Pd | Low (Reserved for secondary coupling) |

| N-H (Amine) | N/A (pKa ~13) | Deprotonation / Alkylation | Variable (Requires strong base activation) |

Self-Validating Experimental Protocols

To effectively utilize this scaffold, standard protocols must be heavily modified to account for its steric bulk. The following workflows are designed as self-validating systems, ensuring that causality and analytical checkpoints are built into the methodology.

Protocol A: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol selectively installs an aryl group at the 2-position while preserving the 6-chloro substituent.

1. Catalyst Pre-activation:

-

Action: In a nitrogen-purged Schlenk flask, combine 0.02 eq Pd2(dba)3 and 0.08 eq XPhos in anhydrous toluene. Stir for 15 minutes until a deep red/orange solution forms.

-

Causality: XPhos is a highly active, sterically demanding dialkylbiaryl phosphine ligand. It is specifically chosen because it facilitates the oxidative addition of hindered aryl halides and prevents the active Pd(0) species from collapsing into inactive dimers[6].

2. Substrate & Reagent Addition:

-

Action: Add 1.0 eq of 2-bromo-6-chloro-N-phenylaniline, 1.1 eq of the desired arylboronic acid, and 2.0 eq of anhydrous K3PO4.

-

Causality: K3PO4 is utilized instead of stronger bases (like NaOtBu) to prevent unwanted side reactions at the N-H center and to facilitate a smooth transmetalation step without hydrolyzing the boronic acid.

3. Reaction Execution:

-

Action: Heat the reaction mixture to 80°C for 12 hours under vigorous stirring.

-

Validation & QC Checkpoint: Monitor the reaction via GC-MS. The disappearance of the starting material mass (m/z 281/283) and the emergence of the product mass validates conversion. Crucially, the product must retain a 3:1 isotopic cluster (M and M+2), confirming that the C-Cl bond remains unreacted.

Fig 2. Catalytic cycle for the regioselective Suzuki-Miyaura coupling at the C-Br bond.

Protocol B: N-Alkylation Overcoming Steric Shielding

Because the amine is flanked by bulky halogens, standard SN2 alkylation is kinetically suppressed.

1. Deprotonation:

-

Action: Dissolve 1.0 eq of the diarylamine in anhydrous DMF at 0°C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.

-

Causality: The electron-withdrawing halogens make the N-H proton sufficiently acidic to be quantitatively deprotonated by NaH, generating a highly nucleophilic, naked amide anion that compensates for the steric hindrance.

2. Electrophile Trapping:

-

Action: Add 2.0 eq of a highly reactive electrophile (e.g., methyl iodide or benzyl bromide). Warm to room temperature and stir for 4 hours.

-

Validation & QC Checkpoint: Quench with water and extract with EtOAc. 1H-NMR analysis of the crude mixture must show the complete disappearance of the broad N-H singlet (typically around δ 5.5 - 6.5 ppm) and the appearance of the new N-alkyl protons.

Conclusion

2-Bromo-6-chloro-N-phenylaniline is a highly specialized scaffold that sits at the intersection of pharmaceutical impurity profiling and advanced synthetic methodology. By understanding the causality behind its steric distortion and the thermodynamic differentials of its carbon-halogen bonds, researchers can exploit its orthogonal reactivity to construct complex, conformationally rigid architectures for next-generation therapeutics.

References

-

PubChem - 2-bromo-6-chloro-N-phenylaniline | C12H9BrClN | CID 14369715. Source: nih.gov. URL:[Link]

-

European Patent Office - Process for the preparation of 2,6-dichloro-4-bromoanilides (Patent 0727412). Source: epo.org. URL:[Link]

-

National Institutes of Health (PMC) - Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. Source: nih.gov. URL: [Link]

-

National Institutes of Health (PMC) - Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Source: nih.gov. URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-bromo-6-chloro-N-phenylaniline | C12H9BrClN | CID 14369715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 6. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Health and Safety of 2-bromo-6-chloro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Compound

2-bromo-6-chloro-N-phenylaniline is a halogenated aromatic amine of significant interest in synthetic chemistry, particularly as a potential intermediate or impurity in the development of pharmaceutical agents. Its structural similarity to known bioactive molecules necessitates a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety data, handling protocols, and emergency procedures for 2-bromo-6-chloro-N-phenylaniline, drawing on information for the compound itself and its close structural analogs where direct data is unavailable.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the correct identification and understanding of the substance's physical properties.

| Property | Value | Source |

| IUPAC Name | 2-bromo-6-chloro-N-phenylaniline | PubChem |

| Synonyms | 2-Bromo-6-chlorodiphenylamine, 2-Bromo-6-chloro-N-phenylbenzenamine | PubChem |

| CAS Number | 123790-84-1 | PubChem |

| Molecular Formula | C₁₂H₉BrClN | PubChem |

| Molecular Weight | 282.56 g/mol | PubChem |

| Appearance | Not explicitly stated, but analogous compounds are typically solids at room temperature. | |

| Boiling Point | 326.5±32.0 °C at 760 mmHg | [BOC Sciences] |

| Density | 1.538±0.06 g/cm³ | [BOC Sciences] |

Section 2: Hazard Identification and Classification

Based on available data for 2-bromo-6-chloro-N-phenylaniline and its structural analogs, the compound is classified as hazardous.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

Anticipated Hazards Based on Structural Analogs (e.g., other halogenated anilines):

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[2]

-

Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.[3][4]

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2) , H373: May cause damage to organs through prolonged or repeated exposure.[4]

Signal Word: Warning to Danger (depending on the specific hazard)

Hazard Pictograms:

Section 3: Toxicological Profile

Direct toxicological data for 2-bromo-6-chloro-N-phenylaniline is not extensively available in the public domain. Therefore, a conservative approach based on the toxicology of analogous halogenated anilines is warranted.

-

Acute Toxicity: The primary known hazard is that it is harmful if swallowed.[1] Based on analogs like 2-bromoaniline, it is also predicted to be toxic in contact with skin and harmful if inhaled.[3][4][5]

-

Skin and Eye Irritation: Similar compounds, such as 2-bromo-6-chloro-4-fluorobenzenamine, are known to cause skin and serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation, a common hazard for aniline derivatives.[2]

-

Methemoglobinemia: Aromatic amines are known to have the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5][6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for 2-bromo-6-chloro-N-phenylaniline. For 2-bromoaniline, the IARC has not classified it as a human carcinogen, but this does not preclude potential risks.[5] The absence of data should prompt a cautious approach, treating the compound as potentially hazardous in these respects.

Section 4: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and risk.

Engineering Controls

-

Ventilation: All handling of 2-bromo-6-chloro-N-phenylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Eye Wash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Incompatible Materials: Avoid strong oxidizing agents.

Section 5: Experimental Workflows and Protocols

Safe Handling Workflow

Caption: A logical workflow for the safe handling of 2-bromo-6-chloro-N-phenylaniline.

Spill Response Protocol

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control: Prevent the spread of the spill using absorbent materials like vermiculite or sand.

-

Personal Protection: Do not attempt cleanup without appropriate PPE.

-

Cleanup: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Section 6: Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Ecotoxicity and Disposal

Ecotoxicity

Specific ecotoxicity data for 2-bromo-6-chloro-N-phenylaniline is scarce. However, halogenated anilines are generally considered to be toxic to aquatic life with long-lasting effects.[1][7] Therefore, release into the environment must be strictly avoided.

Disposal Considerations

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[4] Incineration in a permitted hazardous waste incinerator with appropriate off-gas scrubbing is a potential disposal method for brominated and chlorinated organic compounds.[8]

Section 8: Logical Relationships in Hazard Mitigation

Caption: Interplay of hazards and control measures for safe laboratory practice.

References

-

PubChem. 2-bromo-6-chloro-N-phenylaniline. National Center for Biotechnology Information. [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PubMed. [Link]

-

Haz-Map. 2-Bromoaniline. [Link]

-

PubChem. 2-Bromoaniline. National Center for Biotechnology Information. [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Bromoaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 7. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-6-Chloro-N-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the intricate electronic and steric effects governing the chemical behavior of 2-bromo-6-chloro-N-phenylaniline. As a key structural motif in various areas of chemical research, including as a known impurity of the non-steroidal anti-inflammatory drug Diclofenac, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals.[][2] This document elucidates the interplay of inductive and resonance effects from the bromo, chloro, and N-phenyl substituents, with a particular focus on the profound impact of steric hindrance due to the di-ortho substitution pattern. We will explore how these factors modulate the electron density of the aniline nitrogen, influencing the molecule's basicity, reactivity, and conformational landscape. Furthermore, this guide presents detailed experimental and computational protocols for the characterization of these electronic properties, providing a robust framework for further investigation and application.

Introduction: The Complex Electronic Architecture of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in organic synthesis, with their reactivity and physical properties being exquisitely sensitive to the nature and position of substituents on the aromatic ring. The electronic character of a substituted aniline is primarily dictated by the balance of two fundamental phenomena: the inductive effect and the resonance effect.[3]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the differences in electronegativity between atoms. Electron-withdrawing groups, such as halogens, pull electron density away from the aromatic ring, denoted as a -I effect.[3]

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring. Substituents with lone pairs adjacent to the ring, like the amino group, can donate electron density into the π-system, a +R effect, which particularly increases electron density at the ortho and para positions.[3][4]

In the case of 2-bromo-6-chloro-N-phenylaniline, the situation is further complicated by the presence of multiple substituents and significant steric congestion around the central amino group. This guide will dissect these contributing factors to provide a holistic understanding of the molecule's electronic landscape.

Analysis of Substituent Effects in 2-Bromo-6-Chloro-N-phenylaniline

The electronic properties of 2-bromo-6-chloro-N-phenylaniline are a composite of the individual contributions of the bromo, chloro, and N-phenyl groups, all of which are profoundly influenced by the di-ortho substitution pattern.

The Dual Nature of Halogen Substituents: Bromo and Chloro Groups

Both bromine and chlorine are more electronegative than carbon, leading to a strong electron-withdrawing inductive (-I) effect.[5] This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. However, halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance (+R) effect. For halogens, the inductive effect is generally considered to be stronger than the resonance effect, making them net deactivating groups in electrophilic aromatic substitution.[5]

The N-Phenyl Substituent: An Inductive and Resonance Contributor

The N-phenyl group is a more complex substituent. The sp2-hybridized carbon atoms of the phenyl ring are more electronegative than sp3-hybridized carbons, leading to an electron-withdrawing inductive (-I) effect. Conversely, the π-system of the phenyl ring can participate in resonance with the aniline nitrogen's lone pair, which can be either electron-donating or electron-withdrawing depending on the electronic demands of the rest of the molecule.

The "Ortho Effect": Steric Hindrance and Its Electronic Consequences

The most defining feature of 2-bromo-6-chloro-N-phenylaniline is the presence of two bulky halogen atoms flanking the N-phenylamino group. This "ortho effect" introduces significant steric hindrance, which has several critical electronic consequences:

-

Steric Inhibition of Resonance: The steric clash between the ortho-substituents and the N-phenyl group forces the N-phenyl group to twist out of the plane of the aniline ring. This disruption of planarity severely diminishes the resonance interaction (conjugation) between the nitrogen lone pair and both aromatic rings.[5][6]

-

Reduced Basicity: The basicity of anilines is dependent on the availability of the nitrogen's lone pair to accept a proton. In 2-bromo-6-chloro-N-phenylaniline, the strong inductive effects of the two ortho-halogens significantly withdraw electron density from the nitrogen, making the lone pair less available. While the resonance donation from the nitrogen to the ring is inhibited, which would normally increase basicity, the inductive effect dominates, leading to a predicted lower basicity compared to aniline. The steric hindrance also inhibits the protonation of the amino group, as the resulting sp3-hybridized ammonium group would experience even greater steric clashes with the ortho substituents.[6]

-

Through-Space Interactions: In highly congested molecules, through-space electronic interactions can become significant. For instance, there can be direct interactions between the electron clouds of the ortho-substituents and the amino group, further influencing the local electronic environment.[7][8]

The logical flow of these interacting effects is visualized in the diagram below.

Caption: Interplay of electronic and steric effects in 2-bromo-6-chloro-N-phenylaniline.

Quantitative and Spectroscopic Analysis

While specific experimental data for 2-bromo-6-chloro-N-phenylaniline is scarce in the literature, we can predict its properties based on data from analogous compounds and theoretical principles.

Hammett Constants: A Quantitative Measure

The Hammett equation provides a means to quantify the electronic effect of substituents. While primarily for meta and para substituents, the principles are informative.[3] The positive Hammett constants (σ) for bromo and chloro substituents indicate their net electron-withdrawing nature.

| Substituent | σ (meta) | σ (para) |

| Bromo (-Br) | +0.39 | +0.23 |

| Chloro (-Cl) | +0.37 | +0.23 |

| Amino (-NH₂) | -0.16 | -0.66 |

Data sourced from various physical organic chemistry compilations.

For 2-bromo-6-chloro-N-phenylaniline, the cumulative effect of two ortho electron-withdrawing groups is expected to significantly decrease the electron density on the nitrogen atom.

Spectroscopic Signatures

Spectroscopic techniques like NMR and IR can provide valuable insights into the electronic environment of the molecule.

-

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing halogens, likely shifting them downfield compared to unsubstituted aniline. The NH proton's chemical shift would also be indicative of the electronic density on the nitrogen.[9][10]

-

¹³C NMR Spectroscopy: The carbon atoms attached to the halogens would show characteristic shifts, and the overall spectrum would reflect the reduced electron density of the aniline ring.[9]

-

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can provide information about the electronic environment of the amino group. A higher stretching frequency is generally associated with a less basic amine due to a stronger N-H bond.[11][12]

Experimental and Computational Protocols

To empirically determine the electronic properties of 2-bromo-6-chloro-N-phenylaniline, a combination of experimental and computational methods should be employed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a substituted aniline.

Caption: Experimental workflow for the characterization of 2-bromo-6-chloro-N-phenylaniline.

Detailed Protocol for pKa Determination:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-bromo-6-chloro-N-phenylaniline and dissolve it in a suitable solvent mixture (e.g., a water-alcohol mixture to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Slowly add the acid titrant to the aniline solution while continuously monitoring the pH. Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid of the aniline is the pH at the half-equivalence point.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for modeling the electronic properties of molecules.[13][14][15]

Standard Computational Workflow using DFT:

-

Molecule Building: Construct the 3D structure of 2-bromo-6-chloro-N-phenylaniline using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is to use a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11][13]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties:

-

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and orbital interactions.

-

Conclusion

The electronic landscape of 2-bromo-6-chloro-N-phenylaniline is a testament to the intricate interplay of inductive, resonance, and steric effects in substituted aromatic systems. The dominant features are the strong electron-withdrawing inductive effects of the ortho-bromo and -chloro substituents and the significant steric hindrance they impose. This steric congestion forces a non-planar conformation, which in turn inhibits the resonance donation from the nitrogen lone pair to the aromatic rings. The net result is a predicted decrease in the basicity of the aniline nitrogen and a complex reactivity profile. A comprehensive understanding of these effects, achieved through a combination of theoretical analysis, spectroscopic characterization, and computational modeling, is essential for predicting and harnessing the chemical behavior of this and related polysubstituted anilines in various scientific and industrial applications.

References

- Hartley, C. S., et al. (2015). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Journal of the American Chemical Society, 137(40), 12949-12957.

- Panigrahi, G. P., & Mohapatro, S. N. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Journal of the Indian Chemical Society, 68(2), 179-181.

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

- Das, M., & Bhattacharyya, A. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal, 4(2), 39-43.

- Walter, W., & Bauer, O. H. (1975). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 31(24), 3787-3792.

- Patureau, F. W., et al. (2011). Chemo- and Regioselective Magnesium-Catalyzed ortho-Alkenylation of Anilines.

-

Study.com. (n.d.). How would you expect the IR and NMR spectra to be different between the ortho-, meta-, and para-substituted products of acetanilide? Retrieved from [Link]

- Štrukil, V., et al. (2017). Stabilization of 2,6-Diarylanilinum Cation by Through-Space Cation−π Interactions. The Journal of Organic Chemistry, 82(17), 9147-9155.

- Vaschetto, M. E., et al. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 468(3), 209-221.

- Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

- Sein Jr, L. T., et al. (2000). Theoretical analysis of 2,6-dialkyl-substituted aniline trimers. Synthetic Metals, 113(1-2), 145-149.

- G, S., & S, A. (2022). Utilization of the through-space effect to design donor–acceptor systems of pyrrole, indole, isoindole, azulene and aniline. Physical Chemistry Chemical Physics, 24(3), 1544-1555.

-

Physical Chemistry Research. (2015). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Retrieved from [Link]

- Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5, 1-15.

- Rai, A. K., et al. (2008). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 855(1-3), 102-111.

- Okoro, C. O., et al. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 10(3), 223-230.

-

Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]

-

San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

- Forbes, W. F., & Leckie, I. R. (1958). Geometry and Spectra of Substituted Anilines. Journal of the American Chemical Society, 80(13), 3272-3275.

-

PubChem. (n.d.). 2-bromo-6-chloro-N-phenylaniline. Retrieved from [Link]

- Wang, Q., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 704-710.

- Papa, E., et al. (2002). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Environmental Toxicology and Chemistry, 21(2), 346-352.

- Wang, X., et al. (2015). 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition. Chemical Science, 6(12), 7056-7061.

-

Sameer Srivastava. (2023, April 8). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13 [Video]. YouTube. [Link]

-

Hallas, G., & Towns, A. D. (2026, February 8). Steric and Electronic Effects in Basic Dyes. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Interaction of anilines substituted in ortho-positions by alkenyl groups with thionyl chloride. Retrieved from [Link]

- Miller, M. T., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(14), 3429-3437.

- Bard, A. J., et al. (1966). Steric Effects and the Electrochemistry of Phenyl-Substituted Anthracenes and Related Compounds. The Journal of Physical Chemistry, 70(3), 867-876.

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

ChemistNATE. (2013, April 26). Resonance Structures of Aniline [Video]. YouTube. [Link]

- Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Chemistry – A European Journal, 27(14), 4647-4652.

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. Stabilization of 2,6-Diarylanilinum Cation by Through-Space Cation−π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilization of the through-space effect to design donor–acceptor systems of pyrrole, indole, isoindole, azulene and aniline - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. stm.bookpi.org [stm.bookpi.org]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub: are you are robot? [sci-hub.box]

- 14. (PDF) Theoretical analysis of 2,6-dialkyl-substituted aniline trimers [academia.edu]

- 15. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]

Application Notes and Protocols for the Use of 2-bromo-6-chloro-N-phenylaniline as a Precursor for Bioactive Molecules

Introduction: The Strategic Value of 2-bromo-6-chloro-N-phenylaniline in Bioactive Scaffold Synthesis

In the landscape of medicinal chemistry and drug discovery, the selection of a versatile and strategically functionalized starting material is paramount to the efficient construction of novel bioactive compounds. 2-bromo-6-chloro-N-phenylaniline emerges as a precursor of significant interest due to its inherent structural features that predispose it to the formation of valuable heterocyclic scaffolds.[1] The presence of a bromine atom ortho to the amine linkage provides a reactive handle for palladium-catalyzed intramolecular cyclization, a powerful and widely utilized transformation in modern organic synthesis.[2][3][4][5][6][7][8] Concurrently, the chloro substituent offers a point for further functionalization or can be retained to modulate the electronic and lipophilic properties of the final molecule, which can have profound effects on biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-6-chloro-N-phenylaniline as a precursor for the synthesis of bioactive carbazole derivatives. Carbazoles are a well-established class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[9][10][11][12][13][14][15][16] We will detail a robust protocol for the synthesis of 1-chlorocarbazole and provide step-by-step methodologies for the evaluation of its potential anticancer and antimicrobial activities.

Synthesis of 1-Chlorocarbazole via Palladium-Catalyzed Intramolecular C-N Bond Formation

The transformation of 2-bromo-6-chloro-N-phenylaniline to 1-chlorocarbazole is achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination. This reaction proceeds via an oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the secondary amine, and culminating in a reductive elimination that forms the carbazole ring system and regenerates the active catalyst.[3][4]

Synthetic Workflow

Caption: Synthetic workflow for the conversion of 2-bromo-6-chloro-N-phenylaniline to 1-chlorocarbazole.

Experimental Protocol: Synthesis of 1-Chlorocarbazole

Materials:

-

2-bromo-6-chloro-N-phenylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Safety Precautions:

-

2-bromo-6-chloro-N-phenylaniline is harmful if swallowed.[17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment.

-

Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood away from ignition sources.

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add 2-bromo-6-chloro-N-phenylaniline (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and tBuXPhos (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-chlorocarbazole.

Expected Results and Characterization

| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |

| 1-Chlorocarbazole | C₁₂H₈ClN | 201.65 g/mol | 75-90% | Off-white to pale yellow solid |

The structure of the synthesized 1-chlorocarbazole should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Synthesized 1-Chlorocarbazole

Carbazole derivatives are known to exhibit a range of biological activities, with anticancer and antimicrobial effects being prominent.[11][12][13][14][15][16][18] The following protocols provide a framework for the initial in vitro screening of the synthesized 1-chlorocarbazole for these activities.

Anticancer Activity Screening: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized 1-chlorocarbazole

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 1-chlorocarbazole in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action: Apoptosis Induction

Many carbazole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death).[11][14]

Caption: A simplified diagram of a potential apoptotic pathway induced by a bioactive carbazole derivative.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized 1-chlorocarbazole

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of 1-chlorocarbazole in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-bromo-6-chloro-N-phenylaniline is a valuable and strategically designed precursor for the synthesis of bioactive carbazole derivatives. The palladium-catalyzed intramolecular cyclization provides an efficient route to these important heterocyclic scaffolds. The protocols outlined in this document offer a comprehensive guide for the synthesis of 1-chlorocarbazole and its subsequent in vitro evaluation for potential anticancer and antimicrobial activities. These methodologies provide a solid foundation for further research and development in the pursuit of novel therapeutic agents.

References

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved March 8, 2026, from [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Nalini, V., & Girija, R. (n.d.). Synthesis and characterization of some aromatic amine substituted carbazoles by greener method. International Journal of Current Research. [Link]

-

PubChem. (n.d.). 2-bromo-6-chloro-N-phenylaniline. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

-

Knapp, D. M., et al. (2014). Synthesis of prenyl- and geranyl-substituted carbazole alkaloids by DIBAL-H promoted reductive pyran ring opening of dialkylpyrano[3,2-a]carbazoles. Chemistry. [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2023, September 7). Letters in Drug Design & Discovery. [Link]

-

Synthetic strategy for the generation of carbazoles 2 from substrates 1 through intramolecular cyclisation. (n.d.). ResearchGate. [Link]

-

Ray, J. K., Paul, S., & Singha, R. (2021). Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5- di-ene-7-yne'System: A Versatile Route to the Poly-ene Substituted Cyclohexenols. ChemRxiv. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Carolina. [Link]

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021, February 1). Journal of Chemical Education. [Link]

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Fused Carbocyclic and Heterocyclic Ring Systems. (2021, March 15). SSRN. [Link]

- Synthesis method of 1-bromocarbazole. (n.d.).

-

Mumbo, J., Lenoir, D., & Schramm, K. W. (2013). Enzymatic synthesis of bromo- and chlorocarbazoles and elucidation of their structures by molecular modeling. Environmental science and pollution research international. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity of natural and semi-synthetic carbazole alkaloids. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. (2019, August 13). Amanote Research. [Link]

-

The anticancer activity of carbazole alkaloids. (2022, January 15). PubMed. [Link]

-

The anticancer activity of carbazole alkaloids. (2021, August 19). ResearchGate. [Link]

-

The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives. (n.d.). SciELO. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research. [Link]

-

Waghmare, P. S., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality. [Link]

-

N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation. (2006, December 8). PubMed. [Link]

-

Current status of carbazole hybrids as anticancer agents. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity of natural and semi-synthetic carbazole alkaloids. (2023, July 7). PubMed. [Link]

-

Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). MDPI. [Link]

-

PubChem. (n.d.). 2-bromo-6-chloro-N-phenylaniline. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

Sources

- 1. 2-bromo-6-chloro-N-phenylaniline | C12H9BrClN | CID 14369715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. divyarasayan.org [divyarasayan.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research [journalcra.com]

- 11. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 20. scielo.br [scielo.br]

Advanced Protocols for Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Introduction & Mechanistic Logic

The Buchwald-Hartwig amination is a foundational transformation in modern synthetic organic chemistry and drug development, enabling the direct construction of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides[1]. While early iterations of this chemistry relied on simple palladium salts and first-generation ligands like BINAP or DPPF[2], modern high-throughput synthesis demands robust, highly active systems capable of coupling sterically hindered or electronically deactivated substrates[3].

To design a successful experiment, one must understand the causality within the catalytic cycle. The reaction proceeds through three primary stages:

-

Oxidative Addition : The active L-Pd(0) species inserts into the aryl halide bond. Electron-rich ligands accelerate this step.

-

Amine Coordination & Deprotonation : The amine binds to the Pd(II) complex. A base then deprotonates the amine to form a palladium amido intermediate. The choice of base is the primary determinant of functional group tolerance.

-

Reductive Elimination : The C-N bond is formed, releasing the product and regenerating the active L-Pd(0) catalyst. Sterically bulky ligands force the aryl and amido groups into close proximity, accelerating this elimination and suppressing off-target β-hydride elimination.

Pd-Catalyzed C-N Cross-Coupling Catalytic Cycle.

Component Selection: Causality & Quantitative Data

Precatalyst Selection: The G3/G4 Advantage

Historically, reactions relied on in situ catalyst generation from Pd₂(dba)₃ and a free ligand. However, dibenzylideneacetone (dba) can act as an inhibitory ligand, stalling the catalytic cycle. Modern protocols utilize Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts[4].